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molecular formula C7H8N2O B1322181 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one CAS No. 736990-65-1

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Cat. No. B1322181
M. Wt: 136.15 g/mol
InChI Key: WOELPIAAQNOJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394297B2

Procedure details

A mixture of 2-(2-methyl-3-(piperidin-4-ylamino)quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (Ex. 53, 55 mg, 0.146 mmol) and DIPEA (76 μl, 0.438 mmol, EMD Biosciences, Rockland, Mass.) in DCM (5.8 mL) was set stirring at 25° C. before adding Ac2O (15.16 μl, 0.161 mmol, Sigma Aldrich) dropwise. The reaction was stirred for 30 min before concentrating under reduced pressure. The residue was taken up in DMSO, and purified by reverse-phase preparative HPLC (Phenomenex Gemini column, 10 micron, C18, 100 Å, 150×30 mm, 0.1% TFA in ACN/H2O, gradient 5% to 75%). Product-containing fractions were concentrated under reduced pressure and the residue was loaded onto a pre-washed (MeOH, 1 volume) functionalized Si-carbonate column (Silicyle) and allowed to percolate through to provide 2-(34(1-acetylpiperidin-4-yl)amino)-2-methylquinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (12.2 mg, 20.0%). 1H NMR (MeOH-d4) δ: 7.84-7.88 (m, 1H), 7.60-7.65 (m, 1H), 7.34-7.40 (m, 1H), 7.23 (s, 1H), 4.55-4.63 (m, 1H), 4.34-4.45 (m, 1H), 3.99-4.07 (m, 1H), 3.58-3.66 (m, 2H), 3.39-3.50 (m, 2H), 2.98-3.04 (m, 1H), 2.58 (s, 3H), 2.27-2.36 (m, 2H), 2.18-2.24 (m, 1H), 2.15 (s, 3H), 1.58-1.69 (m, 2H). m/z (ESI, −ve) 417.1 (M−H)−.
Name
2-(2-methyl-3-(piperidin-4-ylamino)quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
76 μL
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
solvent
Reaction Step One
Name
Quantity
15.16 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C(NC2CCNCC2)=NC2C(=CC=CC=2[C:19]2[NH:27][C:26]3[CH2:25][CH2:24][NH:23][C:22](=[O:28])[C:21]=3[CH:20]=2)N=1.CCN(C(C)C)C(C)C.CC(OC(C)=O)=O>C(Cl)Cl>[NH:27]1[C:26]2[CH2:25][CH2:24][NH:23][C:22](=[O:28])[C:21]=2[CH:20]=[CH:19]1

Inputs

Step One
Name
2-(2-methyl-3-(piperidin-4-ylamino)quinoxalin-5-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
Quantity
55 mg
Type
reactant
Smiles
CC1=NC2=CC=CC(=C2N=C1NC1CCNCC1)C1=CC=2C(NCCC2N1)=O
Name
Quantity
76 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
5.8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.16 μL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was set stirring at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by reverse-phase preparative HPLC (Phenomenex Gemini column, 10 micron, C18, 100 Å, 150×30 mm, 0.1% TFA in ACN/H2O, gradient 5% to 75%)
CONCENTRATION
Type
CONCENTRATION
Details
Product-containing fractions were concentrated under reduced pressure
WASH
Type
WASH
Details
a pre-washed (MeOH, 1 volume) functionalized Si-carbonate column (Silicyle)

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C(NCCC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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